![molecular formula C27H27F2N3O3 B2912345 N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine CAS No. 1014042-03-5](/img/structure/B2912345.png)
N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine
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Description
“N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains two 4-fluorophenyl groups and a carbonyl group attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring at its core, substituted with a bis(4-fluorophenyl)methyl group and a carbonyl-L-phenylalanine group . The presence of the fluorophenyl groups may influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 379.45 . The compound should be stored in a dark place, sealed, and dry .Safety and Hazards
properties
IUPAC Name |
(2S)-2-[[4-[bis(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N3O3/c28-22-10-6-20(7-11-22)25(21-8-12-23(29)13-9-21)31-14-16-32(17-15-31)27(35)30-24(26(33)34)18-19-4-2-1-3-5-19/h1-13,24-25H,14-18H2,(H,30,35)(H,33,34)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXZOUICNSUOU-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C27H27F2N3O3 |
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